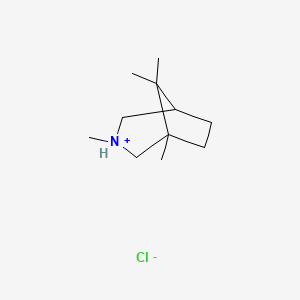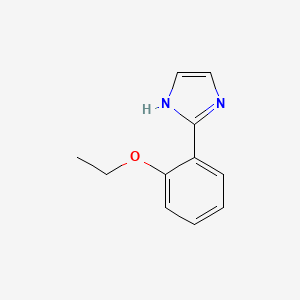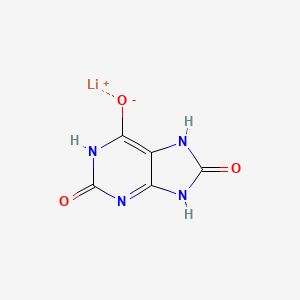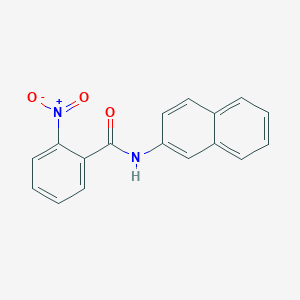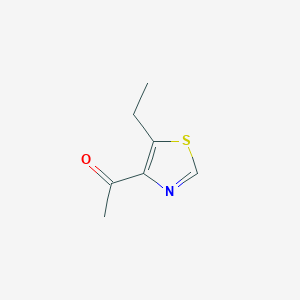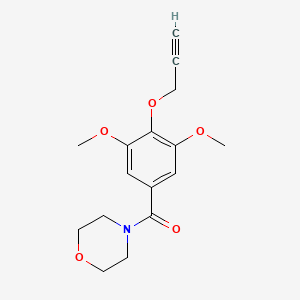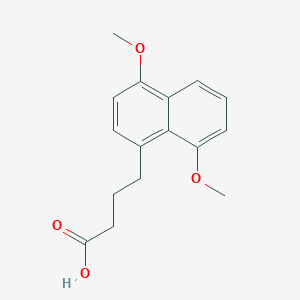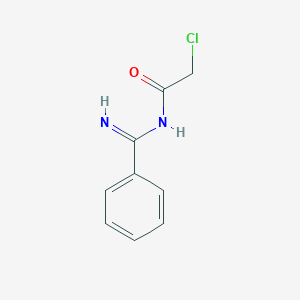![molecular formula C15H21NO5 B13792807 1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester (9CI) is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substituents, which include dimethyl groups and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where substituents on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the specific arrangement of methyl groups differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
ethyl 2,4-dimethyl-5-[2-(2-methylpropanoyloxy)acetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H21NO5/c1-6-20-15(19)12-9(4)13(16-10(12)5)11(17)7-21-14(18)8(2)3/h8,16H,6-7H2,1-5H3 |
Clave InChI |
VHVANIMHTLSWKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



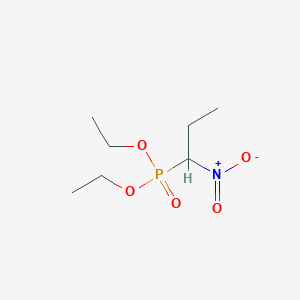
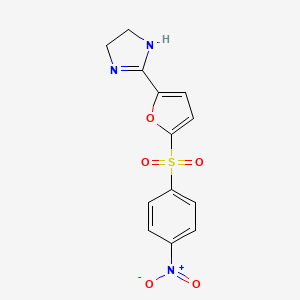
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
